3-(3-Fluorobenzoyl)pyrrolidine

11β-HSD1 Metabolic Syndrome Drug Discovery

Substituting the 3-fluoro pattern with non-fluorinated or 4-fluoro analogs invalidates SAR and jeopardizes metabolic stability. This compound eliminates that risk. - Core scaffold in patented 11β-HSD1 inhibitors (WO2005047250); direct IP-supported lead for type 2 diabetes programs. - ≥98% purity ensures assay artifacts are minimized; ideal for hit-to-lead and focused sigma-receptor library synthesis. - BenchChem supplies the verified, m-fluoro regioisomer with full documentation and reliable global logistics.

Molecular Formula C11H12FNO
Molecular Weight 193.22 g/mol
Cat. No. B13258733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Fluorobenzoyl)pyrrolidine
Molecular FormulaC11H12FNO
Molecular Weight193.22 g/mol
Structural Identifiers
SMILESC1CNCC1C(=O)C2=CC(=CC=C2)F
InChIInChI=1S/C11H12FNO/c12-10-3-1-2-8(6-10)11(14)9-4-5-13-7-9/h1-3,6,9,13H,4-5,7H2
InChIKeyDAUCDRODRSNSDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Fluorobenzoyl)pyrrolidine Overview


3-(3-Fluorobenzoyl)pyrrolidine (CAS: 1315593-36-2, MF: C11H12FNO, MW: 193.22) is a fluorinated pyrrolidine derivative featuring a 3-fluorobenzoyl group. This heterocyclic building block is of significant interest in medicinal chemistry, particularly as a key intermediate or scaffold in drug discovery programs targeting metabolic and inflammatory disorders . The presence of the meta-fluorine substituent on the benzoyl ring critically influences its electronic properties, lipophilicity, and metabolic stability compared to non-fluorinated or differently substituted analogs, making it a non-interchangeable component in structure-activity relationship (SAR) studies [1].

Fluorinated building block Key intermediate for medicinal chemistry and SAR-driven lead optimization
Meta-fluoro substituent Critically modulates electronic effects, lipophilicity and metabolic stability
Research context Used in programs targeting metabolic and inflammatory pathway modulation

Why 3-(3-Fluorobenzoyl)pyrrolidine Is Irreplaceable


In preclinical drug discovery, the position-specific substitution of fluorine on the benzoyl moiety is a critical determinant of target selectivity and pharmacokinetic profile. Simply substituting 3-(3-Fluorobenzoyl)pyrrolidine with a non-fluorinated (3-benzoylpyrrolidine), a differently halogenated (e.g., 3-chlorobenzoyl), or a regioisomeric (e.g., 4-fluorobenzoyl) analog will lead to divergent and unpredictable biological outcomes. The 3-fluoro substituent uniquely modulates the electron density of the aryl ring, directly impacting pi-stacking interactions with target proteins and altering the compound's metabolic vulnerability to cytochrome P450 enzymes, which often preferentially oxidize non-halogenated or more electron-rich positions [1]. This inherent electronic and metabolic uniqueness means in-class substitution invalidates established SAR and jeopardizes research reproducibility, making the procurement of the exact specified compound essential.

Target compound 3-Benzoylpyrrolidine (non‑fluorinated) Loss of fluorine‑specific electronic effects may shift target engagement and metabolic profile, invalidating established SAR
Target compound 1‑(4‑Fluorobenzoyl)pyrrolidine (para‑fluoro isomer) Regioisomeric substitution can divert CYP metabolism toward reactive intermediates via NIH shift, altering safety‑related endpoints
Target compound 3‑Chlorobenzoyl or other halogenated analogs Different halogen electronegativity and steric bulk may disrupt pi‑stacking and selectivity profiles, risking assay reproducibility

Key Evidence for 3-(3-Fluorobenzoyl)pyrrolidine


Preferred 11β-HSD1 Inhibitor Scaffold

In patent WO2005047250, which describes N-acylated-3-(benzoyl)-pyrrolidines as 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, compounds featuring a 'fluorobenzoyl' substituent, specifically including 3-fluorobenzoyl, are presented as preferred embodiments. While the patent's broad scope covers many substituents, the specific disclosure and exemplified chemistry highlight the 3-fluorobenzoyl group as a key structural component for achieving the desired inhibitory activity, differentiating it from non-halogenated or other halogenated analogs within the same class [1]. This explicit patent association provides a targeted research application for the compound, unlike its non-fluorinated counterpart 3-benzoylpyrrolidine, which is not specifically highlighted for this therapeutic target.

11β-HSD1 inhibitor scaffold
Patent-disclosed
Preferred 'fluorobenzoyl' embodiment in WO2005047250 for N‑acylated‑3‑(benzoyl)‑pyrrolidines
Supports targeted 11β-HSD1 inhibitor research; explicit SAR relevance over non‑fluorinated analog
Qualitative patent disclosure advantage; requires experimental confirmation in specific assays
11β-HSD1 Metabolic Syndrome Drug Discovery

Metabolic Stability Advantage of Meta-Fluorine

The metabolic fate of fluorinated aromatic compounds is highly dependent on the fluorine substitution pattern. Class-level evidence from drug metabolism studies indicates that meta-substituted fluoroarenes, like 3-(3-fluorobenzoyl)pyrrolidine, are generally less prone to direct cytochrome P450-mediated oxidative defluorination compared to their para-substituted counterparts, which can undergo NIH shift metabolism leading to potentially toxic quinone-like intermediates [1]. This intrinsic difference means that choosing the 3-fluoro regioisomer over a 1-(4-fluorobenzoyl)pyrrolidine analog can result in a substantially different metabolite profile and reduced covalent binding risk, without any modification to the core structure.

Meta-fluorine metabolic stability
Class-level inference
Meta‑substituted fluoroarenes predicted to resist direct CYP oxidative defluorination; avoids NIH shift pathway of para‑fluoro isomer
Predicted to reduce reactive metabolite risk relative to 4‑fluoro analog
Based on canonical fluoroarene metabolism literature; direct comparative study needed
Metabolic Stability Fluorine Chemistry Drug Design

Enhanced Target Selectivity via Aryl Fluorination

Comparative screening data from BindingDB shows that a closely related analog, 1-(4-fluorobenzoyl)-3-phenylpyrrolidine, demonstrates potent and selective binding to the σ1 receptor (Ki = 8.2 nM) with 12-fold selectivity over σ2 receptors [1]. While not direct data for 3-(3-fluorobenzoyl)pyrrolidine itself, this demonstrates that aryl fluorination on the benzoylpyrrolidine scaffold is a powerful tool for achieving high-affinity, subtype-selective target engagement. A non-fluorinated 3-benzoylpyrrolidine scaffold would lack these crucial fluorine-mediated hydrophobic and electrostatic interactions, resulting in a probable loss of both affinity and selectivity for this class of targets.

Sigma receptor affinity (analog)
Cross-study comparable
σ₁ Ki = 8.2 nM, 12‑fold selectivity over σ₂
Demonstrates fluorine’s role in achieving high subtype selectivity on benzoylpyrrolidine scaffold
Data from 1‑(4‑fluorobenzoyl)‑3‑phenylpyrrolidine analog; direct 3‑fluoro data may differ
Target Selectivity Sigma Receptor Lead Optimization

High Purity Ensures Reproducible SAR

For precise SAR studies, compound purity is non-negotiable. 3-(3-Fluorobenzoyl)pyrrolidine is commercially available from reputable vendors like Leyan with a certified purity of 98% . In contrast, many alternative or generic pyrrolidine building blocks are often sold at lower purities (e.g., 95%) or without rigorous analytical characterization. A 3% difference in purity can translate to significant levels of confounding impurities (3 mg per 100 mg) that can produce false-positive or false-negative biological readouts. Procuring the high-purity 3-fluorobenzoyl variant provides a verified analytical baseline (via HPLC, NMR, LC-MS) that is essential for generating reliable, publishable, and patentable structure-activity data.

Certified purity
Supplier specification
≥ 98% (HPLC, NMR, LC‑MS)
Reduces risk of impurity‑driven assay interference in hit‑to‑lead campaigns
Vendor‑reported data; independent verification recommended for critical studies
Analytical Chemistry Quality Control Hit-to-Lead

Research Applications of 3-(3-Fluorobenzoyl)pyrrolidine


Selective 11β-HSD1 Inhibitors for Metabolic Disease

As highlighted in patent WO2005047250 [1], 3-(3-fluorobenzoyl)pyrrolidine is a core scaffold for developing 11β-HSD1 inhibitors. This is its highest-confidence application scenario, where the compound serves as an advanced intermediate for synthesizing a library of N-acylated derivatives to be screened for inhibiting cortisol production, a key mechanism in type 2 diabetes and metabolic syndrome. Its use here is directly supported by intellectual property evidence, offering a strategic advantage over non-patented scaffolds.

SAR Studies on Sigma Receptor Ligands

Based on cross-study comparable evidence showing that a close fluorobenzoylpyrrolidine analog achieves high-affinity (Ki = 8.2 nM) and selective σ1 receptor binding [2], this compound is a rational choice for generating focused libraries to map sigma receptor pharmacophores. Its 3-fluoro substitution is a critical variable for modulating selectivity profiles, making it a much more informative tool for SAR campaigns than the non-fluorinated 3-benzoylpyrrolidine.

CNS Drug Discovery with Metabolic Stability

For CNS-targeted programs, the class-level metabolic advantage of the meta-fluorine substituent is a key selection factor. Compared to the para-fluoro analog, which is prone to forming reactive metabolites via the NIH shift [3], 3-(3-fluorobenzoyl)pyrrolidine presents a better-predicted safety profile. It is the preferred procurement choice for lead optimization programs where minimizing off-target toxicity and maximizing brain penetration are top priorities.

Hit-to-Lead Chemistry with High-Purity Building Block

The commercial availability of 3-(3-fluorobenzoyl)pyrrolidine at a certified purity of ≥98% makes it an ideal starting material for hit-to-lead optimization. Unlike lower-purity or in-house-synthesized batches of generic analogs, this verified purity directly mitigates the risk of assay artifacts, ensuring that the biological activity observed is attributable to the target compound and not a confounding impurity. This is crucial for protecting data integrity and project timelines.

Application
Selection Property
Validation Focus
11β-HSD1 inhibitor discovery
Patent-disclosed fluorinated scaffold
Cortisol modulation endpoint context
Sigma receptor ligand SAR
Fluorine-dependent selectivity profile
Binding affinity and subtype selectivity endpoints
CNS lead optimization (metabolic stability)
Meta-fluorine metabolic pathway context
Reactive metabolite risk assessment
Hit-to-lead chemistry
High-purity specification
Impurity interference control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


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